molecular formula C10H8Cl2O B1584135 6,7-Dichloro-1-tetralone CAS No. 25095-57-2

6,7-Dichloro-1-tetralone

Cat. No. B1584135
CAS RN: 25095-57-2
M. Wt: 215.07 g/mol
InChI Key: HFNZADNOCYMZPW-UHFFFAOYSA-N
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Description

6,7-Dichloro-1-tetralone is a drug used to treat opioid addiction . It has been found to bind to the β-adrenergic receptor, which is implicated in the addictive properties of opioids . The compound also has affinity for epoxides .


Synthesis Analysis

The synthesis of 6,7-Dichloro-1-tetralone has been reported in a paper that describes a multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine . The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity .


Molecular Structure Analysis

The molecular formula of 6,7-Dichloro-1-tetralone is C10H8Cl2O . Its molecular weight is 215.08 g/mol . The structure can be represented by the SMILES notation: C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl .


Chemical Reactions Analysis

6,7-Dichloro-1-tetralone has been found to bind to the β-adrenergic receptor . It also has affinity for epoxides, with high rates of ring opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dichloro-1-tetralone include a molecular weight of 215.08 g/mol . The compound has a flash point of 105 °C .

Scientific Research Applications

Pharmacology: Opioid Addiction Treatment

6,7-Dichloro-1-tetralone has been identified as a compound with potential in treating opioid addiction. It exhibits binding affinity to the β-adrenergic receptor, which plays a role in the addictive properties of opioids . This application is significant given the ongoing challenges in managing opioid dependence.

Material Science: Resistance to Chlorine Compounds

In material science, 6,7-Dichloro-1-tetralone shows resistance against chlorine compounds, meaning it cannot be easily removed by washing with bleach or other chlorine-containing agents . This property could be valuable in developing materials that require durability against harsh chemical environments.

Environmental Science: Chemical Stability

The environmental applications of 6,7-Dichloro-1-tetralone include its stability and resistance to degradation in the presence of chlorine compounds. This characteristic is crucial for environmental monitoring and cleanup efforts where persistent organic pollutants are a concern .

Analytical Chemistry: NMR Spectroscopy

In analytical chemistry, 6,7-Dichloro-1-tetralone can be detected using NMR spectroscopy at 6.8 ppm for protonated molecules . This makes it a useful reference standard for pharmaceutical testing and quality control in laboratory settings.

Organic Synthesis: Building Blocks

6,7-Dichloro-1-tetralone serves as a building block in organic synthesis. It’s used in the synthesis of therapeutically functional compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer’s disease . Its reactivity makes it a versatile starting material for creating a variety of synthetic heterocyclic compounds.

Biochemistry Research: β-Adrenergic Receptor Binding

In biochemistry, the binding of 6,7-Dichloro-1-tetralone to the β-adrenergic receptor is of interest. Understanding this interaction can provide insights into the molecular mechanisms of drug addiction and pave the way for new therapeutic approaches .

Industrial Applications: Reference Standards

Industrially, 6,7-Dichloro-1-tetralone is used for pharmaceutical testing as a high-quality reference standard. Its defined chemical properties ensure accurate results in compound verification processes .

Therapeutic Applications: Diverse Biological Activities

Finally, 6,7-Dichloro-1-tetralone derivatives are explored for their diverse biological activities. They have potential therapeutic applications in treating cancer, bacterial infections, and neurological disorders such as Parkinson’s and Alzheimer’s diseases .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

6,7-Dichloro-1-tetralone is a drug used to treat opioid addiction , and its synthesis and analysis are areas of active research . The development of more efficient synthesis methods, such as the continuous-flow strategy described in the paper , could lead to improved production of this important drug.

properties

IUPAC Name

6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNZADNOCYMZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308945
Record name 6,7-DICHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-1-tetralone

CAS RN

25095-57-2
Record name 25095-57-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-DICHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6,7-Dichloro-1-tetralone in the development of new antimalarial drugs?

A: 6,7-Dichloro-1-tetralone serves as a crucial starting material in the synthesis of 7-benz[c]acridinemethanols, which are tetracyclic analogs of the known antimalarial 2-phenyl-4-quinolinemethanols []. The researchers aimed to create structurally rigid analogs to potentially improve upon the activity of existing antimalarials.

Q2: How is 6,7-Dichloro-1-tetralone incorporated into the synthesis of these potential antimalarials?

A: The paper describes reacting 6,7-Dichloro-1-tetralone with 5,7-dichloroisatin. This reaction yields halogenated 5,6-dihydro-7-benz[c]acridinecarboxylic acids, which are then further modified through a series of steps to eventually produce the target 7-benz[c]acridinemethanol compounds [].

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